Dibenzo[h,rst]pentaphene
Overview
Description
Dibenzo[h,rst]pentaphene is an ortho- and peri-fused polycyclic arene . It is a type of aromatic hydrocarbon that consists of six fused rings .
Synthesis Analysis
The synthesis of this compound involves an efficient two-step procedure consisting of a Corey–Chaykofsky reaction and subsequent dehydrative aromatization .
Molecular Structure Analysis
The molecular formula of this compound is C28H16 . Its structure is characterized by a complex arrangement of carbon and hydrogen atoms, forming a polycyclic arene .
Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be converted to oxides and dihydrodiols, which in turn are oxidized to diol epoxides .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 352.4 g/mol . It has a low solubility in water and low volatility, which means it occurs predominantly in solid form, bound to particulates in polluted air, soil, or sediment .
Scientific Research Applications
Solvent Polarity Probe : Dibenzo[h,rst]pentaphene has been evaluated for its use as a solvent polarity probe. It exhibits selective, systematic emission intensity enhancement with increasing solvent polarity, making it useful in fluorescence emission spectroscopy (S. Tucker et al., 1991).
Synthesis and Electronic Properties : Efficient methods for synthesizing dibenzo[h,rst]pentaphenes have been developed, and their electronic properties, such as hole-transporting characteristics, have been observed, suggesting potential applications in organic electronic devices (Yusuke Suzuki et al., 2017).
Fluorescence Properties : Studies on this compound's fluorescence properties in various organic solvents have been reported, contributing to the understanding of molecular structure-probe character correlations in PAHs (W. Acree et al., 1990).
Synthesis and Structural Analysis : Research has been conducted on the synthesis of this compound and related compounds, including studies on their chemical structures (S. Fujisawa et al., 1999).
Labelled Compounds : Synthesis of labeled compounds like 2-fluorobenzo[rst]pentaphene has been reported, aiding in the study of their chemical and biological properties (D. J. Sardella et al., 1979).
Mass Spectrometry : Studies have examined the mass spectra of this compound and related compounds, contributing to analytical techniques in chemistry (T. Ueda et al., 1983).
Pyrolysis Studies : Research on the pyrolysis of this compound has been conducted, which is essential for understanding its thermal behavior and potential applications in materials science (G. Schaden, 1980).
Chemical Oxidation : The oxidation behavior of this compound derivatives has been studied, providing insights into their chemical reactivity and potential applications (I. Gutman, 1999).
Photophysical Studies : The photophysical properties of this compound derivatives have been explored, contributing to the field of photochemistry and photophysics (A. Uchida et al., 1996).
Chiral Properties and Charge Transfer : Recent studies include the synthesis and characterization of chiral derivatives of this compound, revealing unique properties like symmetry-breaking charge transfer, which are significant for the development of advanced organic materials (Xiushang Xu et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
heptacyclo[14.10.2.02,7.08,28.010,15.019,27.020,25]octacosa-1(26),2,4,6,8,10,12,14,16(28),17,19(27),20,22,24-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-21-11-5-6-12-22(21)26-16-18-8-2-4-10-20(18)24-14-13-23(19)27(25)28(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNAZSSKDBUVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074831 | |
Record name | Dibenzo[h,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192-47-2 | |
Record name | Dibenzo[h,rst]pentaphene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=192-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzo(h,rst)pentaphene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzo[h,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIBENZO(H,RST)PENTAPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4PC996HF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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